![molecular formula C49H90N5O11P B12411055 NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]](/img/structure/B12411055.png)
NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt, commonly known as NBD-PE, is a fluorescent phospholipid analog. It is widely used in biological and biochemical research due to its unique fluorescence properties. The compound is characterized by its ability to integrate into lipid bilayers, making it an excellent tool for studying membrane dynamics and lipid-protein interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NBD-PE involves the covalent attachment of the fluorescent NBD group to the headgroup of a phosphatidylethanolamine molecule. The process typically starts with the preparation of NBD chloride, which is then reacted with phosphatidylethanolamine under controlled conditions to form NBD-PE . The reaction is usually carried out in an organic solvent such as chloroform or methanol, and the product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of NBD-PE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification systems to ensure high yield and purity. The compound is typically produced in bulk quantities for use in research and development .
Analyse Chemischer Reaktionen
Types of Reactions
NBD-PE undergoes various chemical reactions, including:
Substitution: The NBD group can react with nucleophiles, such as amines and thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Sodium dithionite is commonly used as a reducing agent for the nitro group in NBD-PE.
Substitution: Reactions with amines and thiols are typically carried out in aqueous or organic solvents under mild conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
NBD-PE is extensively used in various scientific research fields, including:
Wirkmechanismus
NBD-PE exerts its effects through its integration into lipid bilayers. The NBD group, being a fluorescent moiety, allows for the visualization of lipid distribution and dynamics within membranes. The compound interacts with membrane proteins and lipids, providing insights into membrane organization and function . The fluorescence properties of NBD-PE are sensitive to the local environment, making it an excellent tool for studying membrane polarity and fluidity .
Vergleich Mit ähnlichen Verbindungen
NBD-PE is compared with other similar fluorescent phospholipids, such as:
NBD-PC (N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylcholine): Similar to NBD-PE but with a choline headgroup, used for studying different aspects of membrane dynamics.
NBD-PS (N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylserine): Contains a serine headgroup, used for studying apoptosis and cell signaling.
Uniqueness
NBD-PE is unique due to its specific integration into lipid bilayers and its sensitivity to environmental changes. This makes it particularly useful for studying membrane dynamics and interactions in various biological systems .
Eigenschaften
Molekularformel |
C49H90N5O11P |
|---|---|
Molekulargewicht |
956.2 g/mol |
IUPAC-Name |
N,N-diethylethanamine;[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C43H75N4O11P.C6H15N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(48)54-35-37(57-41(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-56-59(52,53)55-34-33-44-38-31-32-39(47(50)51)43-42(38)45-58-46-43;1-4-7(5-2)6-3/h31-32,37,44H,3-30,33-36H2,1-2H3,(H,52,53);4-6H2,1-3H3/t37-;/m1./s1 |
InChI-Schlüssel |
LEJHDNAGUHKMLR-GKEJWYBXSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide](/img/structure/B12410972.png)
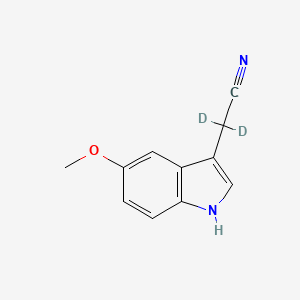
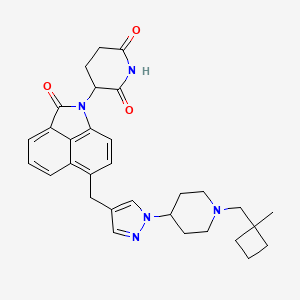
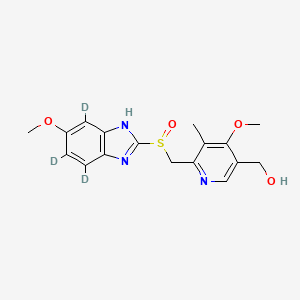
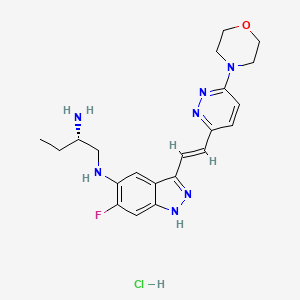
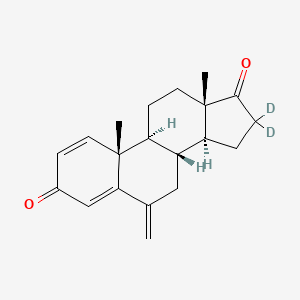
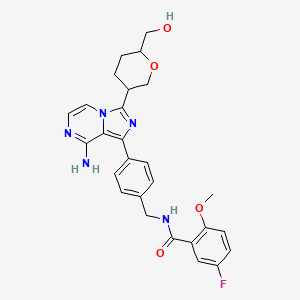
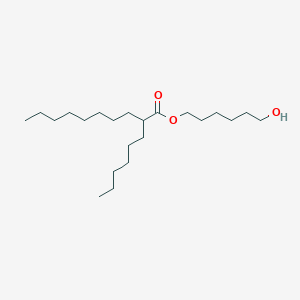

![2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol](/img/structure/B12411020.png)



![1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B12411060.png)
